molecular formula C27H25FN6O3S2 B2563734 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-70-1

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2563734
CAS No.: 393585-70-1
M. Wt: 564.65
InChI Key: PDILBPHLGFJZAJ-UHFFFAOYSA-N
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Description

The compound “N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrazole ring, a triazole ring, and a phenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyrazole rings, the introduction of the fluorophenyl group, and the formation of the triazole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would be fairly rigid. The electronegative fluorine atom and the polar amide group would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might be susceptible to hydrolysis, while the fluorine atom might be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anti-Inflammatory Activity

    Certain derivatives like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity, showcasing their potential as therapeutic agents in treating inflammatory disorders (K. Sunder & Jayapal Maleraju, 2013).

  • Antioxidant, Analgesic, and Anti-Inflammatory Properties

    Computational and pharmacological evaluation of derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, has highlighted their potential in exhibiting antioxidant, analgesic, and anti-inflammatory actions, which can be vital in the development of new pharmaceutical agents (M. Faheem, 2018).

  • Anticancer Activity

    Some fluoro-substituted derivatives, such as 6-Fluorobenzo[b]pyran-4-one, have been found to exhibit anticancer activities, specifically against lung cancer, at low concentrations compared to reference drugs, indicating their potential as anticancer agents (A. G. Hammam et al., 2005).

  • Antipsychotic Potential

    Compounds such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have shown antipsychotic-like profiles in behavioral animal tests, presenting a new avenue for antipsychotic drug development (L. Wise et al., 1987).

Antibacterial and Antimicrobial Activities

  • Antibacterial Screening

    Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and shown to possess antibacterial activities, which can be important in addressing bacterial resistance and developing new antibacterial agents (V. P. Landage et al., 2019).

  • Antimycobacterial Activity

    Derivatives like 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol have been evaluated for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, offering potential treatments for tuberculosis (M. A. Ali & M. Yar, 2007).

  • Synthesis and Antimicrobial Activities

    Novel thiazole derivatives synthesized with pyrazole moieties have exhibited significant anti-bacterial and anti-fungal activities, suggesting their use in combating various microbial infections (G. Saravanan et al., 2010).

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6O3S2/c1-33-24(15-29-25(35)16-37-20-6-3-2-4-7-20)30-31-27(33)39-17-26(36)34-22(18-9-11-19(28)12-10-18)14-21(32-34)23-8-5-13-38-23/h2-13,22H,14-17H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDILBPHLGFJZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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